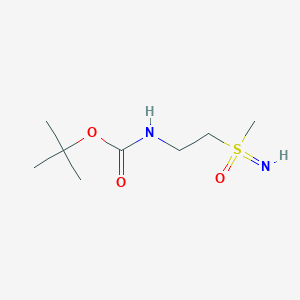

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate

Description

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethyl chain bearing an S-methylsulfonimidoyl moiety. This compound is structurally distinct due to the sulfonimidoyl group (S(O)(NH)CH₃), which combines sulfoxide and imine functionalities. The Boc group enhances stability during synthetic processes, making the compound valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBXHNSJKIYNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a sulfonimidoyl precursor. One common method involves the use of tert-butanesulfinamide as a starting material . The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates.

Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents .

Major Products

The major products formed from these reactions include sulfonimidates, sulfonamides, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is an organosulfur compound with the molecular formula and a molecular weight of 222.3 g/mol. It contains both a tert-butyl carbamate and a sulfonimidoyl group. The uniqueness of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate lies in its combination of a tert-butyl carbamate group and a sulfonimidoyl group, which provides distinct reactivity and applications in various fields of research and industry.

Scientific Research Applications

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate has several scientific research applications:

- Chemistry It serves as a building block in the synthesis of more complex organosulfur compounds.

- Biology Its unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

- Industry It is used in producing polymers and other materials requiring specific organosulfur functionalities.

Chemical Reactions

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate undergoes various chemical reactions:

- Oxidation The sulfonimidoyl group can be oxidized to form sulfonimidates.

- Reduction Reduction reactions can convert the sulfonimidoyl group to sulfonamides.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions include sulfonimidates, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The sulfonimidoyl group can act as a chiral template, facilitating asymmetric synthesis and influencing the activity of biological molecules . The pathways involved often include nucleophilic addition and substitution reactions at the sulfonimidoyl group .

Comparison with Similar Compounds

Functional Group Variations

The sulfonimidoyl group differentiates this compound from analogs with sulfonyl, thioether, or ether groups. Below is a comparative analysis:

Key Observations :

- Polarity : The sulfonimidoyl group increases polarity compared to thioethers (e.g., SCH₃) or trimethylsilyl groups, impacting solubility and logP values .

- Reactivity : Sulfonimidoyls are more reactive than sulfonyl groups due to the NH moiety, enabling participation in hydrogen bonding and chiral catalysis .

- Biological Relevance : Aromatic analogs (e.g., 4-chlorophenyl) exhibit enhanced binding to biological targets, whereas PEG-like chains improve pharmacokinetics .

Physicochemical Properties

| Property | tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate | tert-Butyl (2-(methylthio)ethyl)carbamate | tert-Butyl (2-(2-aminoethoxy)ethoxy)ethylcarbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.29 | 201.27 | 248.32 |

| logP | ~1.2 (estimated) | ~2.5 | ~0.8 |

| Hydrogen Bond Donors | 2 (NH in sulfonimidoyl) | 1 (NH in carbamate) | 2 (NH in carbamate and amine) |

| TPSA (Ų) | ~90 | ~60 | ~110 |

Notes:

Biological Activity

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name: tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate

- Molecular Formula: C₉H₁₈N₂O₄S

- Molecular Weight: 234.31 g/mol

The biological activity of tert-butyl carbamates often involves modulation of enzyme activity, particularly proteases and other targets relevant in disease pathways. The sulfonimidoyl group is known to enhance binding affinity and specificity towards certain enzymes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate exhibit various biological activities, including:

- Anti-inflammatory Effects: Studies have shown that related carbamate derivatives can inhibit inflammatory pathways. For instance, a series of tert-butyl carbamates demonstrated promising anti-inflammatory activity with inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .

- Protease Inhibition: The compound's structural features suggest potential as a protease inhibitor. Inhibitory assays against SARS-CoV proteases have revealed significant activity, with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

- Anti-inflammatory Activity:

- Protease Inhibition:

-

Metabolic Stability:

- Investigations into metabolic stability highlighted the importance of structural modifications in enhancing the pharmacokinetic profile of tert-butyl-containing compounds. Replacing the tert-butyl group with more stable moieties significantly improved metabolic stability in vitro and in vivo, which is crucial for drug development .

Table 1: Summary of Biological Activities

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Replacement of tert-butyl with Cp-CF3 | Improved metabolic stability |

| Addition of sulfonimidoyl group | Enhanced enzyme binding affinity |

| Variations in alkyl chain length | Altered pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.